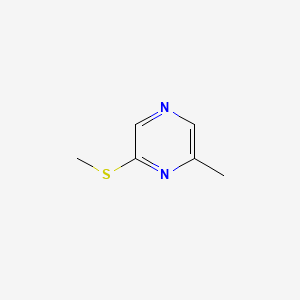

2-Methyl-6-(methylthio)pyrazine

Description

Significance of Pyrazine (B50134) Derivatives in Contemporary Scientific Inquiry

Pyrazine derivatives, a class of heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4, are the subject of extensive scientific investigation. nih.govnih.gov Their inherent chemical properties and versatile structures make them crucial components in a variety of applications. researchgate.net In medicinal chemistry, pyrazine-based compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. mdpi.comtandfonline.com Researchers are actively exploring pyrazine derivatives for the development of new therapeutic agents, with some compounds showing promise as PARP inhibitors for cancer treatment and as agents with neuroprotective and antithrombotic activities. nih.govnih.gov

Beyond their medicinal applications, pyrazine derivatives are integral to the flavor and fragrance industry. Many of these compounds are known for their potent and diverse aromas, often associated with roasted, nutty, and savory notes. perfumerflavorist.comthegoodscentscompany.com They are key components in the flavor profiles of numerous foods and beverages, contributing significantly to the sensory experience. The study of pyrazine derivatives, therefore, spans multiple scientific disciplines, from drug discovery to food science, highlighting their broad importance in contemporary research. mdpi.comfemaflavor.org

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-7-4-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZQTYQYHJLIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183040 | |

| Record name | 2-Methyl-6-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2884-13-1, 2884-14-2 | |

| Record name | 2-Methyl-6-(methylthio)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2884-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(methylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002884131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-(METHYLTHIO)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9821YQG3NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-6-(methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Profile of 2 Methyl 6 Methylthio Pyrazine

2-Methyl-6-(methylthio)pyrazine is an organic compound classified as an aryl thioether. hmdb.ca It is characterized by a pyrazine (B50134) ring substituted with a methyl group and a methylthio group. hmdb.ca This compound is recognized for its contribution to the aroma of various foods. chemicalbook.com

Interactive Data Table: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-methyl-6-(methylsulfanyl)pyrazine hmdb.ca |

| Synonyms | Pyrazine, 2-methyl-6-(methylthio)-; 2-Methyl-6-methylsulfanylpyrazine chemicalbook.com |

| CAS Number | 2884-13-1 thegoodscentscompany.com |

| Molecular Formula | C6H8N2S chemicalbook.com |

| Molecular Weight | 140.21 g/mol chemicalbook.com |

| Boiling Point | 84-88 °C at 10 Torr chemicalbook.com |

| Flash Point | 88.33 °C (191.00 °F) thegoodscentscompany.com |

| logP (o/w) | 1.720 chemicalbook.com |

| Solubility | Soluble in alcohol; slightly soluble in water (3390 mg/L at 25 °C est.) thegoodscentscompany.com |

Synthesis and Manufacturing of 2 Methyl 6 Methylthio Pyrazine

The synthesis of 2-Methyl-6-(methylthio)pyrazine is of significant interest to the flavor industry. While specific proprietary industrial synthesis methods are not extensively detailed in publicly available literature, general synthetic routes for pyrazine (B50134) derivatives often involve the condensation of α-dicarbonyl compounds with 1,2-diamines. For sulfur-containing pyrazines like 2-Methyl-6-(methylthio)pyrazine, a common laboratory approach involves the reaction of a chloropyrazine with a thiol, in this case, methanethiol.

A plausible synthetic route could start with the chlorination of 2-methylpyrazine (B48319) to yield 2-chloro-6-methylpyrazine. This intermediate would then be reacted with sodium thiomethoxide (NaSCH3) in a suitable solvent to produce 2-Methyl-6-(methylthio)pyrazine. The reaction conditions, such as temperature and catalyst, would be optimized to maximize yield and purity.

Applications in Flavor and Fragrance Chemistry

2-Methyl-6-(methylthio)pyrazine is a key aroma compound found in a variety of cooked and processed foods. Its sensory profile is often described as roasted, nutty, and savory, with specific notes of coffee, chocolate, and roasted meat. This compound is primarily formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The presence of sulfur-containing amino acids like cysteine and methionine is crucial for the formation of sulfur-substituted pyrazines.

Interactive Data Table: Occurrence in Food Products

| Food Product | Role of 2-Methyl-6-(methylthio)pyrazine |

| Roasted Coffee | Contributes to the nutty and roasted aroma. |

| Chocolate and Cocoa | Enhances the characteristic roasted cocoa flavor. |

| Roasted Meats (Beef, Pork) | Provides savory, roasted, and meaty notes. perfumerflavorist.com |

| Nuts (e.g., Peanuts, Hazelnuts) | Contributes to the roasted and nutty character. thegoodscentscompany.com |

| Bread and Baked Goods | Adds to the crust's roasted and savory aroma. |

Analytical Methodologies for 2 Methyl 6 Methylthio Pyrazine

The identification and quantification of 2-Methyl-6-(methylthio)pyrazine in food and flavor extracts are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing volatile and semi-volatile compounds like 2-Methyl-6-(methylthio)pyrazine. The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its unique fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): While less common for volatile pyrazines, HPLC can be used for the analysis of less volatile derivatives or for samples that are not suitable for GC analysis.

Sample preparation is a critical step and often involves techniques such as solvent extraction, steam distillation, or solid-phase microextraction (SPME) to isolate the volatile compounds from the food matrix before analysis.

A Deep Dive into the Synthesis and Derivatization of 2-Methyl-6-(methylthio)pyrazine

The pyrazine (B50134) ring system is a fundamental scaffold in a vast array of compounds known for their significant roles in flavor chemistry and as precursors for pharmacologically active molecules. Among these, 2-Methyl-6-(methylthio)pyrazine holds particular interest due to its characteristic nutty, roasted, and coffee-like aroma profile. This article explores the chemical methodologies employed for its synthesis and derivatization, focusing on established pathways, modern efficiency-driven protocols, and the synthesis of related analogues for structure-activity relationship (SAR) studies.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating 2-Methyl-6-(methylthio)pyrazine from complex matrices, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/GC-MSD) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like 2-Methyl-6-(methylthio)pyrazine. researchgate.net This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and affinity for the stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the confident identification of 2-Methyl-6-(methylthio)pyrazine. nist.gov The National Institute of Standards and Technology (NIST) provides reference mass spectra for this compound, which can be used for comparison and verification. nist.govnist.gov

For quantitative analysis, a mass selective detector (MSD) is often employed. The abundance of specific ions characteristic of 2-Methyl-6-(methylthio)pyrazine is measured and compared to that of a known concentration of a standard, allowing for precise quantification. researchgate.net The selection of an appropriate GC column, such as a non-polar or a polar one, can significantly influence the separation of pyrazines and other volatile compounds. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantitative Profiling

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantitative analysis of pyrazines, including 2-Methyl-6-(methylthio)pyrazine, especially in liquid samples. nih.gov This technique utilizes smaller particle sizes in the chromatography column, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net

In UPLC-MS/MS, the separation of analytes is achieved in the liquid phase before they are introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances selectivity through multiple reaction monitoring (MRM). researchgate.net In this mode, a specific precursor ion of the target compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process significantly reduces background noise and matrix interference, leading to highly accurate quantification. nih.govresearchgate.net For pyrazine (B50134) analysis, electrospray ionization (ESI) in the positive mode is commonly used. nih.govresearchgate.net

A study on pyrazines in soy sauce aroma type Baijiu demonstrated the effectiveness of a direct injection method combined with UPLC-MS/MS for the determination of 16 different pyrazines. nih.gov The method showed good linearity with determination coefficients (R²) ≥ 0.99 and acceptable precision. nih.gov

| Parameter | Value |

| Chromatography System | ACQUITY UPLC system (Waters) |

| Mass Spectrometer | Xevo TQ-S triple quadrupole (Waters) |

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm; Waters) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Injection Volume | 10 µL |

Table 1: Typical UPLC-MS/MS parameters for pyrazine analysis, based on a study of Baijiu. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Fractionation for Component Isolation

High-Performance Liquid Chromatography (HPLC) can be utilized as a powerful tool for the fractionation and isolation of specific components, such as 2-Methyl-6-(methylthio)pyrazine, from a complex mixture. While not as common as GC-MS for the analysis of this specific volatile compound, HPLC can be employed in a preparative or semi-preparative mode. In this approach, larger quantities of the sample are injected onto the HPLC column, and fractions are collected as they elute. Each fraction can then be further analyzed by other techniques, such as GC-MS or NMR, for definitive identification and characterization. This method is particularly useful when a pure standard of the compound is not commercially available or when studying the sensory properties of individual components.

Extraction and Sample Preparation Methods

The choice of extraction method is crucial for the successful analysis of 2-Methyl-6-(methylthio)pyrazine, as it directly impacts the recovery and concentration of the analyte from the sample matrix.

Solid Phase Micro-extraction (SPME) for Volatile Compound Extraction

Solid Phase Micro-extraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds, including pyrazines, from various matrices. capes.gov.brnih.gov Headspace SPME (HS-SPME) is a particularly common variation where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. capes.gov.brresearchgate.net The volatile analytes partition between the sample matrix, the headspace, and the fiber coating. After a specific extraction time, the fiber is retracted and inserted into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com

The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.govmdpi.com For pyrazine analysis, fibers with a mixed coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have shown high extraction efficiency. nih.govresearchgate.net Optimization of SPME conditions is critical to ensure accurate and reproducible results. nih.gov An established method for pyrazines in oils utilized a PDMS/DVB/CAR fiber with a pre-incubation temperature of 80°C and an extraction temperature of 50°C for 50 minutes. mdpi.com

| Parameter | Optimized Value |

| Fiber Coating | PDMS/DVB/CAR |

| Pre-incubation Temperature | 80 °C |

| Extraction Temperature | 50 °C |

| Extraction Time | 50 min |

Table 2: Optimized HS-SPME conditions for the extraction of pyrazines from an oil matrix. mdpi.com

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques provide detailed structural information about 2-Methyl-6-(methylthio)pyrazine. The mass spectrum obtained from GC-MS analysis reveals the molecular weight and fragmentation pattern of the molecule. The Human Metabolome Database (HMDB) and the NIST Chemistry WebBook provide predicted and experimental mass spectral data for 2-Methyl-6-(methylthio)pyrazine, which are invaluable for its identification. nist.govhmdb.canist.gov PubChem also offers predicted collision cross-section values for different adducts of the compound, which can be useful in ion mobility-mass spectrometry studies. uni.lu

While less common for this specific compound in the literature, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could provide definitive structural elucidation by analyzing the chemical environment of the hydrogen and carbon atoms within the molecule. Infrared (IR) spectroscopy could also be used to identify the functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for the structural elucidation of 2-Methyl-6-(methylthio)pyrazine. By analyzing the chemical shifts, spin-spin coupling, and integration of the proton signals, the precise arrangement of atoms within the molecule can be determined.

In a typical ¹H NMR spectrum of a related compound, 2-methylpyrazine (B48319), the protons on the pyrazine ring appear in the aromatic region, while the methyl protons are found in the upfield region. For 2-methylpyrazine, the ring protons are observed at chemical shifts (δ) between 8.3 and 8.5 ppm, and the methyl protons resonate around 2.5 ppm. chemicalbook.com For 2-Methyl-6-(methylthio)pyrazine, the introduction of the methylthio group would influence the electronic environment of the pyrazine ring, causing shifts in the proton signals that are characteristic of this specific substitution pattern. The substitution pattern of disubstituted pyrazines can be clarified using a combination of NMR methods, which helps to distinguish between 2,3-, 2,5-, and 2,6-disubstituted isomers. researchgate.net

Interactive Data Table: Predicted ¹H NMR Data for 2-Methyl-6-(methylthio)pyrazine

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrazine Ring Proton | 8.0 - 8.4 | Doublet | 1H |

| Pyrazine Ring Proton | 8.0 - 8.4 | Doublet | 1H |

| Methyl Protons (-CH₃) | ~2.5 | Singlet | 3H |

| Methylthio Protons (-SCH₃) | ~2.4 | Singlet | 3H |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Methyl-6-(methylthio)pyrazine would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. chemicalbook.com

Key expected absorptions include C-H stretching vibrations from the methyl group and the aromatic pyrazine ring, C=N and C=C stretching vibrations within the pyrazine ring, and C-S stretching from the methylthio group. The aromatic C-H stretching bands typically appear in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be found between 3000-2850 cm⁻¹. libretexts.org The pyrazine ring itself will show characteristic in-ring stretching vibrations. For the parent pyrazine molecule, these absorptions are observed in the 1600-1585 cm⁻¹ region. libretexts.org The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum. The presence of these specific absorption bands provides clear evidence for the functional groups constituting 2-Methyl-6-(methylthio)pyrazine.

Interactive Data Table: Characteristic IR Absorption Frequencies for 2-Methyl-6-(methylthio)pyrazine

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=N (in pyrazine ring) | Stretch | ~1580 - 1620 |

| C=C (in pyrazine ring) | Stretch | ~1500 - 1585 |

| C-S | Stretch | ~800 - 600 |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For an unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of chiral molecules, single-crystal X-ray diffraction is the definitive method. thieme-connect.de This technique requires a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. thieme-connect.de

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) within a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized or isolated compound. For 2-Methyl-6-(methylthio)pyrazine, with the molecular formula C₆H₈N₂S, the theoretical elemental composition can be calculated. uni.lunist.gov

The experimental results from elemental analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's purity and correct elemental composition. acs.org This technique is often used in conjunction with other spectroscopic methods to provide a complete and verified characterization of the molecule. acs.orgacs.org

Interactive Data Table: Theoretical Elemental Composition of 2-Methyl-6-(methylthio)pyrazine (C₆H₈N₂S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 6 | 72.066 | 51.42% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.75% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.99% |

| Sulfur (S) | 32.065 | 1 | 32.065 | 22.88% |

| Total | 140.209 | 100.00% |

Isotopic Tracing Techniques for Mechanistic Elucidation

Isotopic tracing is a powerful method for unraveling the formation mechanisms of molecules like 2-Methyl-6-(methylthio)pyrazine. This technique involves using isotopically labeled precursors to track the origin of atoms in the final product. For pyrazines formed in Maillard reactions, for example, radioisotopic labeling studies have shown that sugars are the primary source of carbon atoms, while amino acids mainly provide the nitrogen. researchgate.net

By using precursors labeled with stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), researchers can follow the incorporation of these isotopes into the pyrazine ring and its substituents. For instance, a study on pyrazine formation from glucose and lysine (B10760008) used ¹⁵N-labeled lysine to determine the contribution of the α- and ε-amino groups to the pyrazine ring. researchwithrutgers.com This revealed that both amino groups were involved in pyrazine generation. researchwithrutgers.com Such experiments are crucial for understanding the complex reaction pathways leading to the formation of 2-Methyl-6-(methylthio)pyrazine in various systems, including food chemistry and organic synthesis.

Hydrogen/Deuterium (H/D) Exchange Experiments for Reaction Site Identification

Hydrogen/Deuterium (H/D) exchange experiments are a valuable tool for identifying reactive sites within a molecule and for studying protein structure and dynamics. wikipedia.orgnih.gov In the context of 2-Methyl-6-(methylthio)pyrazine, H/D exchange can provide insights into the lability of its hydrogen atoms.

When the compound is exposed to a deuterium source, such as D₂O, labile protons can be replaced by deuterium atoms. The rate and extent of this exchange can be monitored by techniques like NMR spectroscopy or mass spectrometry. wikipedia.orgyoutube.com Protons attached to heteroatoms (like N-H, though not present in the pyrazine ring itself) are typically readily exchangeable. The protons on the pyrazine ring and the methyl groups are generally less reactive, but exchange can be facilitated under certain conditions, such as with acid or base catalysis. wikipedia.org By analyzing which protons undergo exchange, researchers can identify the more acidic or reactive positions in the molecule, providing valuable information about its chemical reactivity. This method is particularly useful for probing the solvent accessibility of different parts of a molecule. wikipedia.org

Research Gaps, Unresolved Challenges, and Future Perspectives

Elucidation of Unclear Formation Mechanisms in Complex Biological and Food Systems

The formation of 2-Methyl-6-(methylthio)pyrazine, a significant flavor compound, is primarily associated with the Maillard reaction, which occurs during the heating of food products. sigmaaldrich.commdpi.com This complex series of reactions involves sugars and amino acids, or peptides, to produce a diverse array of flavor and aroma compounds. mdpi.com While the general pathways of pyrazine (B50134) formation are understood to involve the condensation of α-dicarbonyl compounds with amino acids, the specific precursors and reaction intermediates leading to the formation of sulfur-containing pyrazines like 2-Methyl-6-(methylthio)pyrazine in intricate biological and food matrices remain partially understood. mdpi.com

The structure of peptides has been shown to play a critical role in the types of pyrazines formed during the Maillard reaction. mdpi.com For instance, studies have demonstrated that the reaction of glucose with specific dipeptides results in the formation of various alkylpyrazines. mdpi.com However, the precise mechanisms that dictate the incorporation of a methylthio group at the C-6 position of the pyrazine ring are not fully elucidated. The origin of the sulfur atom and the specific reaction conditions that favor the formation of this particular isomer over others are areas requiring further investigation.

Moreover, while thermal processing is a primary driver for its formation in food, the potential for microbial biosynthesis of 2-Methyl-6-(methylthio)pyrazine presents another layer of complexity. Certain microorganisms, such as Bacillus subtilis, are known to produce various alkylpyrazines. mdpi.com Investigating the capability of specific microbial strains to synthesize sulfur-containing pyrazines and the metabolic pathways involved could provide valuable insights into its presence in fermented foods and other biological systems.

Future research should focus on utilizing advanced analytical techniques, such as isotope labeling studies and high-resolution mass spectrometry, to trace the reaction pathways and identify key intermediates in the formation of 2-Methyl-6-(methylthio)pyrazine in different food models and microbial cultures. This will contribute to a more comprehensive understanding of flavor development and potential control over the formation of desirable aroma compounds in food production.

Experimental Validation of Predicted Pharmacological Effects and Target Interactions

While pyrazine derivatives have garnered attention for their potential pharmacological activities, there is a significant lack of experimental data specifically validating the predicted effects and molecular targets of 2-Methyl-6-(methylthio)pyrazine. nih.govresearchgate.net The Human Metabolome Database classifies this compound as an aryl thioether, a class of organosulfur compounds. hmdb.cafoodb.ca Although literature on 2-Methyl-6-(methylthio)pyrazine itself is scarce, the broader class of pyrazines has been associated with various biological activities. hmdb.cafoodb.ca

Computational predictions and the known biological effects of structurally related pyrazines suggest potential areas for investigation. For example, some pyrazine compounds have been reported to exhibit activities such as inhibiting the growth of the rat uterus. mdpi.com However, it is crucial to emphasize that these are general observations for the pyrazine class and not specific to 2-Methyl-6-(methylthio)pyrazine.

A significant research gap exists in the experimental validation of any predicted pharmacological activities. There is a need for systematic in vitro and in vivo studies to explore the potential biological effects of 2-Methyl-6-(methylthio)pyrazine. This would involve a range of bioassays to screen for activities such as antimicrobial, anti-inflammatory, or other potential therapeutic effects.

Furthermore, identifying the specific molecular targets through which 2-Methyl-6-(methylthio)pyrazine might exert any biological effects is a critical and unresolved challenge. Techniques such as affinity chromatography, proteomics, and molecular docking simulations could be employed to identify potential protein binding partners and elucidate the mechanism of action at a molecular level. Without such experimental validation, the pharmacological potential of this specific compound remains speculative.

Rational Design and Development of Novel Therapeutic and Biological Agents

The pyrazine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of therapeutic properties. mdpi.comresearchgate.net While research on the direct therapeutic application of 2-Methyl-6-(methylthio)pyrazine is limited, its chemical structure offers a foundation for the rational design and synthesis of novel derivatives with potential therapeutic or biological activities. researchgate.net

The synthesis of novel derivatives based on the 2-Methyl-6-(methylthio)pyrazine core could lead to the development of new chemical entities with enhanced or novel biological profiles. For instance, modification of the methylthio group or the methyl group on the pyrazine ring could significantly alter the compound's physicochemical properties and its interaction with biological targets. researchgate.net A study on the synthesis of novel 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives demonstrated how the core structure could be modified to create compounds with specific biological properties, in this case, growth stimulant properties. researchgate.net

The development of such novel agents requires a multidisciplinary approach, combining computational chemistry for in silico screening and prediction of activity with synthetic organic chemistry for the creation of new molecules. Subsequent biological evaluation is then necessary to assess the efficacy and selectivity of these newly synthesized compounds.

Key challenges in this area include the development of efficient and scalable synthetic routes to these novel derivatives and the establishment of relevant and robust biological assays to screen for desired activities. Future perspectives in this field involve leveraging the structural information of 2-Methyl-6-(methylthio)pyrazine to explore new chemical spaces and identify lead compounds for further development as therapeutic or biological agents.

Expanding the Understanding of Ecological Roles and Chemosensory Signaling

The role of 2-Methyl-6-(methylthio)pyrazine in ecological contexts and chemosensory signaling is an area with considerable room for exploration. As a volatile organic compound found in some food systems, it has the potential to act as a semiochemical, a chemical substance that carries a message. sigmaaldrich.comdemonchyaromatics.com These messages can be intraspecific (pheromones) or interspecific (allelochemicals), influencing the behavior of organisms.

While the nutty, roasted, and vegetable-like odor profile of 2-Methyl-6-(methylthio)pyrazine is well-documented in the context of food flavor, its perception and effect on other organisms in the natural environment are largely unknown. demonchyaromatics.comflavscents.com For instance, it is plausible that this compound could play a role in plant-insect interactions, either as an attractant or a repellent. It may also be involved in microbial communication, given that some bacteria are known to produce pyrazines. mdpi.com

Future research should aim to investigate the presence and concentration of 2-Methyl-6-(methylthio)pyrazine in various ecological niches. This could involve the analysis of volatile emissions from plants, insects, and microorganisms. Behavioral assays with relevant organisms could then be conducted to determine if 2-Methyl-6-(methylthio)pyrazine elicits any specific responses, such as attraction, repulsion, or aggregation.

Understanding the chemosensory signaling role of this compound could have practical applications. For example, if it is found to be an insect attractant, it could potentially be used in pest management strategies. Conversely, if it acts as a repellent, it could be explored as a natural alternative to synthetic pesticides. Elucidating these ecological roles will provide a more complete picture of the biological significance of 2-Methyl-6-(methylthio)pyrazine beyond its contribution to food aroma.

Q & A

Q. How do steric and electronic effects govern regioselectivity in pyrazine functionalization reactions?

- Answer : Density functional theory (DFT) calculations show that methylthio groups direct electrophilic substitution to the C-3 position via σ-inductive effects. Nickel catalysis enhances cross-coupling efficiency at sterically hindered sites .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.